molecular formula C11H15BF2O2 B371207 2,3-Difluoro-4-pentylphenylboronic acid CAS No. 126334-36-9

2,3-Difluoro-4-pentylphenylboronic acid

Cat. No.: B371207
CAS No.: 126334-36-9
M. Wt: 228.05g/mol
InChI Key: PXDXQWYWQJYZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-pentylphenylboronic acid is a useful research compound. Its molecular formula is C11H15BF2O2 and its molecular weight is 228.05g/mol. The purity is usually 95%.
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Properties

CAS No.

126334-36-9

Molecular Formula

C11H15BF2O2

Molecular Weight

228.05g/mol

IUPAC Name

(2,3-difluoro-4-pentylphenyl)boronic acid

InChI

InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13/h6-7,15-16H,2-5H2,1H3

InChI Key

PXDXQWYWQJYZHF-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)CCCCC)F)F)(O)O

Canonical SMILES

B(C1=C(C(=C(C=C1)CCCCC)F)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (10 cm3, 10M in hexanes, 0.1 mol) was added dropwise to a stirred, cooled (-78° C.) solution of the compound from Example 22 (17.3 g, 94 m mol) in dry THF (250 cm3) under an atmosphere of dry nitrogen. The reaction mixture was stirred (2.5 h) then a previously cooled (-78° C.) solution of triisopropyl borate (35.7 g, 0.19 mol) in dry THF (70 cm3) added dropwise at -78° C. The reaction mixture was allowed to warm to room temperature overnight then stirred (1h) with hydrochloric acid (10%, 100 cm3). The product was extracted into diethyl ether (2×100 cm3), and the combined extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to yield colourless crystals.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 1h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four

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